Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-
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Overview
Description
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is a complex organic compound with a molecular formula of C23H25N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] typically involves a multi-step process. One common method includes the reaction of 4,4’-methylenebis[N,N-dimethylaniline] with 2-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis[N,N-dimethylaniline]: A related compound with similar structural features but lacking the nitro group.
N,N-Dimethyl-4-nitroaniline: Another compound with a nitro group but different overall structure.
Uniqueness
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57752-01-9 |
---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2-nitrophenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)26(27)28/h5-16,23H,1-4H3 |
InChI Key |
QKBNMQZDWBVLML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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